Cas no 1369409-83-5 (methyl2-(4-methylnaphthalen-1-yl)ethylamine)

Methyl 2-(4-methylnaphthalen-1-yl)ethylamine is a synthetic organic compound featuring a naphthalene core substituted with a methyl group at the 4-position and an ethylamine moiety at the 1-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. Its aromatic naphthalene backbone enhances stability, while the ethylamine side chain offers functional versatility for further derivatization. The compound is particularly useful in the synthesis of bioactive molecules due to its balanced lipophilicity and potential for selective interactions with biological targets. High purity grades ensure reproducibility in research applications. Proper handling and storage under inert conditions are recommended to maintain stability.
methyl2-(4-methylnaphthalen-1-yl)ethylamine structure
1369409-83-5 structure
Product name:methyl2-(4-methylnaphthalen-1-yl)ethylamine
CAS No:1369409-83-5
MF:C14H17N
Molecular Weight:199.291483640671
CID:6171649
PubChem ID:82550327

methyl2-(4-methylnaphthalen-1-yl)ethylamine 化学的及び物理的性質

名前と識別子

    • methyl2-(4-methylnaphthalen-1-yl)ethylamine
    • 1369409-83-5
    • methyl[2-(4-methylnaphthalen-1-yl)ethyl]amine
    • EN300-1809506
    • インチ: 1S/C14H17N/c1-11-7-8-12(9-10-15-2)14-6-4-3-5-13(11)14/h3-8,15H,9-10H2,1-2H3
    • InChIKey: PKAAGPNVZXENJX-UHFFFAOYSA-N
    • SMILES: N(C)CCC1C=CC(C)=C2C=CC=CC=12

計算された属性

  • 精确分子量: 199.136099547g/mol
  • 同位素质量: 199.136099547g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 190
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 12Ų

methyl2-(4-methylnaphthalen-1-yl)ethylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1809506-0.05g
methyl[2-(4-methylnaphthalen-1-yl)ethyl]amine
1369409-83-5
0.05g
$707.0 2023-09-19
Enamine
EN300-1809506-10.0g
methyl[2-(4-methylnaphthalen-1-yl)ethyl]amine
1369409-83-5
10g
$4852.0 2023-05-26
Enamine
EN300-1809506-0.1g
methyl[2-(4-methylnaphthalen-1-yl)ethyl]amine
1369409-83-5
0.1g
$741.0 2023-09-19
Enamine
EN300-1809506-1.0g
methyl[2-(4-methylnaphthalen-1-yl)ethyl]amine
1369409-83-5
1g
$1129.0 2023-05-26
Enamine
EN300-1809506-2.5g
methyl[2-(4-methylnaphthalen-1-yl)ethyl]amine
1369409-83-5
2.5g
$1650.0 2023-09-19
Enamine
EN300-1809506-5g
methyl[2-(4-methylnaphthalen-1-yl)ethyl]amine
1369409-83-5
5g
$2443.0 2023-09-19
Enamine
EN300-1809506-1g
methyl[2-(4-methylnaphthalen-1-yl)ethyl]amine
1369409-83-5
1g
$842.0 2023-09-19
Enamine
EN300-1809506-0.25g
methyl[2-(4-methylnaphthalen-1-yl)ethyl]amine
1369409-83-5
0.25g
$774.0 2023-09-19
Enamine
EN300-1809506-5.0g
methyl[2-(4-methylnaphthalen-1-yl)ethyl]amine
1369409-83-5
5g
$3273.0 2023-05-26
Enamine
EN300-1809506-0.5g
methyl[2-(4-methylnaphthalen-1-yl)ethyl]amine
1369409-83-5
0.5g
$809.0 2023-09-19

methyl2-(4-methylnaphthalen-1-yl)ethylamine 関連文献

methyl2-(4-methylnaphthalen-1-yl)ethylamineに関する追加情報

Introduction to Methyl2-(4-methylnaphthalen-1-yl)ethylamine (CAS No. 1369409-83-5)

Methyl2-(4-methylnaphthalen-1-yl)ethylamine, a compound with the chemical formula C14H19N, is a derivative of naphthalene and has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 1369409-83-5, belongs to a class of molecules that exhibit potential biological activity, making it a subject of extensive study in medicinal chemistry.

The molecular structure of Methyl2-(4-methylnaphthalen-1-yl)ethylamine features a naphthalene ring substituted at the 4-position with a methyl group, which is further connected to an ethylamine side chain. This particular arrangement imparts distinct electronic and steric properties to the molecule, influencing its interactions with biological targets. The presence of the amine group not only enhances solubility in polar solvents but also suggests potential roles in hydrogen bonding interactions, which are crucial for drug-receptor binding affinity.

In recent years, the interest in Methyl2-(4-methylnaphthalen-1-yl)ethylamine has been fueled by its structural similarity to known bioactive compounds. Researchers have been exploring its potential as a scaffold for developing new therapeutic agents. The naphthalene core is particularly noteworthy, as it is a common motif in many pharmacologically relevant molecules. For instance, derivatives of naphthalene have shown promise in the treatment of various diseases, including neurological disorders and cancer.

One of the most compelling aspects of Methyl2-(4-methylnaphthalen-1-yl)ethylamine is its ability to modulate biological pathways through selective interaction with target proteins. The compound's dual functionality—combining an aromatic hydrocarbon moiety with an amine group—makes it a versatile tool for drug discovery. Recent studies have demonstrated that such structural features can enhance binding affinity and selectivity, which are critical factors in the development of effective drugs.

The pharmacological profile of Methyl2-(4-methylnaphthalen-1-yl)ethylamine has been investigated in several preclinical studies. These studies have revealed that the compound exhibits potential activity against enzymes and receptors involved in disease pathways. For example, preliminary data suggest that it may interact with enzymes such as cytochrome P450 family members, which play a key role in drug metabolism. Additionally, its ability to bind to specific receptors has implications for developing treatments targeting neurological conditions.

The synthesis of Methyl2-(4-methylnaphthalen-1-yl)ethylamine is another area of active research. Chemists have developed several synthetic routes to access this compound efficiently and in high yield. These methods often involve multi-step organic transformations, including nucleophilic substitution reactions and condensation processes. The optimization of these synthetic pathways is essential for large-scale production and further exploration of the compound's potential applications.

In conclusion, Methyl2-(4-methylnaphthalen-1-yl)ethylamine (CAS No. 1369409-83-5) represents a promising candidate for pharmaceutical development. Its unique molecular structure and demonstrated biological activity make it an attractive scaffold for designing novel therapeutic agents. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a significant role in the advancement of medicinal chemistry and drug discovery.

おすすめ記事

推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.